
(3-(Benzyloxy)-2-fluoro-5-iodophenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Benzyloxy)-2-fluoro-5-iodophenyl)(methyl)sulfane: is an organic compound that contains a benzyloxy group, a fluorine atom, an iodine atom, and a methylsulfane group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-2-fluoro-5-iodophenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced by reacting a suitable phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Iodination: The iodine atom can be introduced through electrophilic iodination using iodine and a suitable oxidizing agent.
Formation of the Methylsulfane Group: The methylsulfane group can be introduced by reacting the intermediate compound with methylthiol in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodine atom, converting it to a less reactive species such as a hydrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions due to its unique electronic properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: It can be used as a probe to study biological processes involving sulfur and halogen atoms.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Manufacturing: It may serve as an intermediate in the production of other valuable chemicals.
Wirkmechanismus
The mechanism by which (3-(Benzyloxy)-2-fluoro-5-iodophenyl)(methyl)sulfane exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfur atom allows for potential interactions with thiol groups in proteins, while the halogen atoms can participate in halogen bonding.
Vergleich Mit ähnlichen Verbindungen
- (3-(Benzyloxy)-2-fluoro-5-chlorophenyl)(methyl)sulfane
- (3-(Benzyloxy)-2-fluoro-5-bromophenyl)(methyl)sulfane
- (3-(Benzyloxy)-2-fluoro-5-methylphenyl)(methyl)sulfane
Uniqueness:
- Iodine Atom: The presence of the iodine atom in (3-(Benzyloxy)-2-fluoro-5-iodophenyl)(methyl)sulfane makes it unique compared to its chloro, bromo, and methyl analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and interactions.
- Applications: The specific combination of functional groups in this compound may offer unique advantages in certain applications, such as enhanced binding affinity in biological systems or specific electronic properties in materials science.
Eigenschaften
Molekularformel |
C14H12FIOS |
|---|---|
Molekulargewicht |
374.21 g/mol |
IUPAC-Name |
2-fluoro-5-iodo-1-methylsulfanyl-3-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12FIOS/c1-18-13-8-11(16)7-12(14(13)15)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI-Schlüssel |
KUTREMRNQFZBLS-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=CC(=C1F)OCC2=CC=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


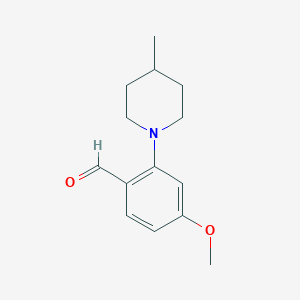
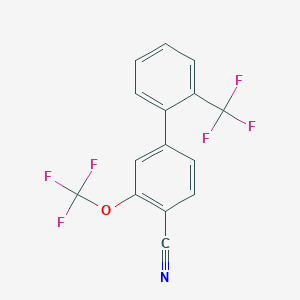
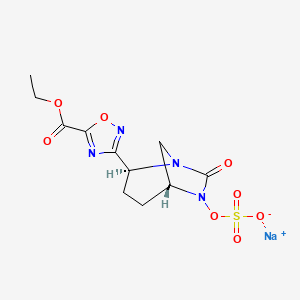
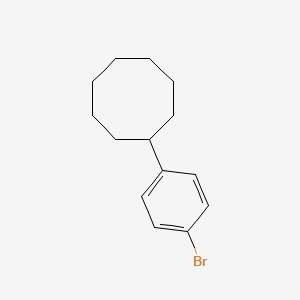
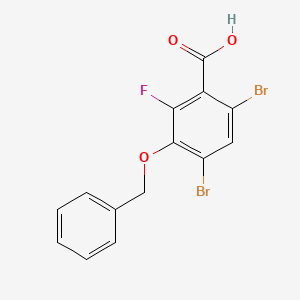
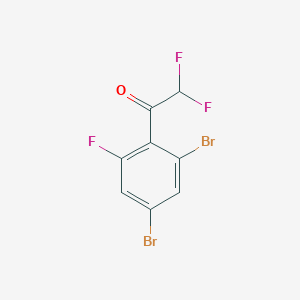
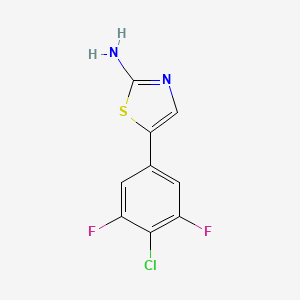
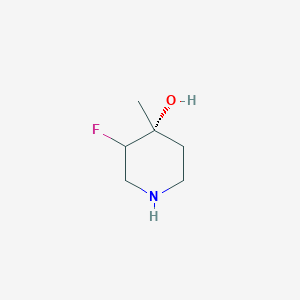


![(2R)-1-[(R)-(Dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14771557.png)
![N-[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19S)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14771559.png)
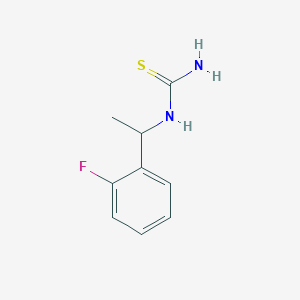
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14771574.png)
